5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid is an organic compound that features a benzene ring substituted with a but-2-en-1-ylamino group and two carboxylic acid groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid can be achieved through several methodsThis can be done using reagents such as but-2-en-1-ylamine and phthalic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and amines.
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives.
Scientific Research Applications
5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Aminoisophthalic acid: Similar structure but with an amino group instead of a but-2-en-1-ylamino group.
Isophthalic acid: Lacks the amino substitution, only has carboxylic acid groups at the 1 and 3 positions.
2-Amino-5-methylbenzoic acid: Contains a methyl group and an amino group on the benzene ring
Uniqueness
5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid is unique due to the presence of the but-2-en-1-ylamino group, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
88194-04-1 |
---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
5-(but-2-enylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-2-3-4-13-10-6-8(11(14)15)5-9(7-10)12(16)17/h2-3,5-7,13H,4H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
DWYUISKXRGAPCS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCNC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.